1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol
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Overview
Description
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol is a compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol It is a member of the azetidine class of compounds, which are known for their unique four-membered ring structure containing nitrogen
Preparation Methods
The synthesis of 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the intramolecular cyclization of suitable intermediates can lead to the formation of the azetidine ring . Industrial production methods may involve the use of metal-catalyzed reactions or organocatalysis to achieve high yields and purity .
Chemical Reactions Analysis
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common reagents used in these reactions include perbenzoates, peracetates, and various metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives and similar compounds, such as:
Azetidine-2-carboxylic acid: Known for its role as a proline antagonist in plant tissue cultures.
Aziridine: Another nitrogen-containing three-membered ring compound used in polymer synthesis.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C10H11ClN2O2 |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
(4-amino-2-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-3-6(12)1-2-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5,12H2 |
InChI Key |
PEBPUYCRMRNEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)N)Cl)O |
Origin of Product |
United States |
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